1-(4-Bromo-3-methylbenzenesulfonyl)pyrrolidin-3-ol
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Overview
Description
1-(4-Bromo-3-methylbenzenesulfonyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-bromo-3-methylbenzenesulfonyl group
Preparation Methods
The synthesis of 1-(4-Bromo-3-methylbenzenesulfonyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-3-methylbenzenesulfonyl chloride.
Reaction with Pyrrolidine: The sulfonyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated systems for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Bromo-3-methylbenzenesulfonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-3-methylbenzenesulfonyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylbenzenesulfonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
1-(4-Bromo-3-methylbenzenesulfonyl)pyrrolidin-3-ol can be compared with other similar compounds such as:
1-(4-Chloro-3-methylbenzenesulfonyl)pyrrolidin-3-ol: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
1-(4-Methylbenzenesulfonyl)pyrrolidin-3-ol: This compound lacks the halogen atom, which can result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and interactions compared to its analogs.
Properties
Molecular Formula |
C11H14BrNO3S |
---|---|
Molecular Weight |
320.20 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonylpyrrolidin-3-ol |
InChI |
InChI=1S/C11H14BrNO3S/c1-8-6-10(2-3-11(8)12)17(15,16)13-5-4-9(14)7-13/h2-3,6,9,14H,4-5,7H2,1H3 |
InChI Key |
BBXQOPWSICSZMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)O)Br |
Origin of Product |
United States |
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